molecular formula C45H69Cl2N4OP B1684163 Win 64338 hydrochloride

Win 64338 hydrochloride

Cat. No.: B1684163
M. Wt: 783.9 g/mol
InChI Key: YYJGBEZPVOUBMJ-KRFCICRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WIN 64338 hydrochloride is a potent, selective, nonpeptide competitive antagonist of bradykinin B2 receptor.

Biological Activity

WIN 64338 hydrochloride is a potent, non-peptide antagonist of the bradykinin B2 receptor (B2R), which plays a significant role in various physiological and pathological processes. This article provides a comprehensive overview of the biological activity of WIN 64338, including its mechanisms of action, experimental findings, and potential therapeutic applications.

WIN 64338 functions primarily as a competitive antagonist at the bradykinin B2 receptor. By inhibiting the binding of bradykinin, a peptide that mediates inflammation and pain, WIN 64338 can modulate several downstream effects associated with B2R activation, including:

  • Smooth Muscle Contraction : Activation of B2R leads to sustained contraction of smooth muscle tissues.
  • Increased Vascular Permeability : Bradykinin enhances permeability in blood vessels, contributing to edema.
  • Cytokine Release : It stimulates cytokine release from leukocytes, impacting inflammatory responses.
  • Ion Secretion Alteration : B2R activation affects ion secretion in epithelial cells, influencing fluid balance and secretion.

Binding Affinity and Inhibition Studies

WIN 64338 exhibits high affinity for the B2R. Notably, it has been shown to inhibit [^3H]-bradykinin binding with an inhibition constant (Ki) of approximately 64 nM in human IMR-90 cells . In organ bath studies using guinea pig trachea, WIN 64338 demonstrated nanomolar affinity for inhibiting bradykinin-induced responses .

Table 1: Binding Affinity of WIN 64338

Cell TypeKi (nM)Reference
Human IMR-9064 ± 8
Guinea Pig TracheaNanomolar

In Vitro Studies

Numerous in vitro studies have highlighted the biological activity of WIN 64338 across various cell lines. For instance, in T-REx293 cell lines expressing B2R, WIN 64338 showed a dose-dependent inhibitory effect on bradykinin-induced intracellular signaling pathways . The effective concentration (EC50) for bradykinin was found to be 8 nM , while WIN 64338 effectively reduced this signaling in a dose-dependent manner.

Case Studies and Research Findings

  • Inflammatory Diseases : Research indicates that bradykinin is implicated in conditions like asthma and rheumatoid arthritis. By blocking B2R, WIN 64338 may provide therapeutic benefits in these inflammatory diseases. A study demonstrated that WIN 64338 effectively inhibited the inflammatory responses induced by bradykinin in animal models .
  • Cancer Research : The role of bradykinin as a growth factor in cancer progression has been explored. In studies involving glioblastoma cell lines (U87-MG), WIN 64338's antagonistic effects on B2R were associated with reduced cell proliferation and altered apoptosis pathways .
  • Pain Management : Given bradykinin's role as a pain mediator, antagonists like WIN 64338 are being investigated for their potential in pain management therapies. Preclinical models have shown promising results in reducing pain responses associated with inflammatory stimuli .

Properties

IUPAC Name

tributyl-[[4-[[(2S)-2-[(N,N'-dicyclohexylcarbamimidoyl)amino]-3-naphthalen-2-ylpropanoyl]amino]phenyl]methyl]phosphanium;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H67N4OP.2ClH/c1-4-7-30-51(31-8-5-2,32-9-6-3)35-36-25-28-42(29-26-36)46-44(50)43(34-37-24-27-38-18-16-17-19-39(38)33-37)49-45(47-40-20-12-10-13-21-40)48-41-22-14-11-15-23-41;;/h16-19,24-29,33,40-41,43H,4-15,20-23,30-32,34-35H2,1-3H3,(H2-,46,47,48,49,50);2*1H/t43-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJGBEZPVOUBMJ-KRFCICRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H69Cl2N4OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.